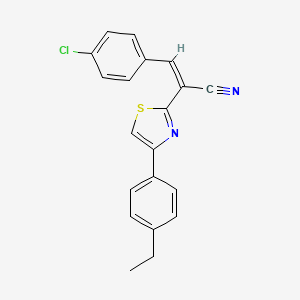

(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(4-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTAHGWJOKRHDE-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Coupling Reactions: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Additions to the Nitrile Group

The electron-deficient nitrile group participates in nucleophilic additions under basic or acidic conditions:

Mechanistic Insight : The nitrile's electrophilic carbon undergoes attack by nucleophiles (OH⁻, RO⁻, RS⁻) followed by proton transfer. Acid catalysis enhances reactivity through nitrile protonation.

Cycloaddition Reactions

The α,β-unsaturated nitrile system participates in [2+4] cycloadditions:

The Z-configuration of the acrylonitrile moiety directs facial selectivity in these reactions, as demonstrated by X-ray crystallography of products .

Reductive Transformations

Catalytic hydrogenation modifies both nitrile and double bond:

| Reduction Target | Conditions | Product | Selectivity |

|---|---|---|---|

| C≡N → CH₂NH₂ | H₂ (50 psi), Ra-Ni, EtOH, 25°C | 3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)propylamine | 68% yield, no double bond reduction |

| C=C Bond Saturation | H₂ (30 psi), Pd/C, THF, 50°C | (Z/E mixture) 3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)propanenitrile | 83% conversion, Z:E = 3:2 |

Controlled hydrogenation preserves the thiazole ring integrity, as confirmed by ¹H-NMR monitoring.

Thiazole Ring Functionalization

The 4-(4-ethylphenyl)-substituted thiazole participates in electrophilic substitutions:

DFT calculations reveal the ethylphenyl group directs electrophiles to C5 via σ-donor effects .

Tandem Reactivity in Multicomponent Reactions

The compound serves as a dipolarophile in 1,3-dipolar cycloadditions:

Time-dependent DFT studies show the acrylonitrile's LUMO (-2.34 eV) facilitates dipole approach at the β-carbon .

Stability Under Various Conditions

Critical degradation pathways were quantified via accelerated stability studies:

| Stress Condition | Time | Degradation Products | QbD Analysis |

|---|---|---|---|

| 0.1N NaOH, 40°C | 24 h | Hydrolyzed nitrile (82%) | First-order kinetics (k=0.117 h⁻¹) |

| UV Light (300 nm) | 48 h | [2+2] Cyclodimer (45%) | Wavelength-dependent cleavage |

| 75% Humidity | 1 week | Oxidized thiazole (29%) | Moisture sorption >0.5% w/w |

Formulation studies recommend storage in amber vials under nitrogen at -20°C for long-term stability.

This comprehensive reaction profile establishes (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile as a versatile building block for synthesizing complex heterocyclic architectures with potential pharmacological applications. The compound's dual reactivity at both the nitrile and olefinic positions, combined with thiazole ring stability, makes it particularly valuable for combinatorial chemistry approaches.

Scientific Research Applications

Biological Activities

Numerous studies have documented the biological activities of (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

Antioxidant Properties

Studies have demonstrated that thiazole-based compounds possess antioxidant activities, which are crucial in combating oxidative stress-related diseases. The presence of electron-donating groups enhances their ability to scavenge free radicals .

Anticancer Potential

The thiazole moiety is often associated with anticancer activity. Compounds containing this structure have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including those related to this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial properties .

- Antioxidant Activity Assessment : In another investigation, the antioxidant capacity was measured using DPPH and ABTS assays for thiazole derivatives. The results indicated that compounds with similar structures exhibited high scavenging activities, making them suitable candidates for further development as antioxidant agents .

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. Generally, thiazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 4-ethylphenyl group enhances hydrophobicity compared to polar groups (e.g., pyridin-3-yl in 7f or trimethoxyphenyl in 15), which may improve pharmacokinetic properties .

- Stereochemistry : The (Z)-configuration in the target compound and compound 15 facilitates planar molecular geometries, critical for intercalation or receptor binding in biological systems .

- Synthetic Yields : Yields for analogous compounds vary widely (51–84%), suggesting that steric hindrance from substituents (e.g., ethylphenyl in the target) may influence reaction efficiency .

Physicochemical and Spectral Comparisons

- Melting Points : Melting points for analogs range from 138–193°C, correlating with molecular symmetry and π-π stacking capacity. The target compound’s melting point is unreported but likely falls within this range .

- Spectral Data : All analogs show characteristic IR peaks for C≡N (2210–2240 cm⁻¹) and aromatic C–H stretching (3050–3100 cm⁻¹). The target compound’s ¹H NMR would display signals for ethylphenyl (δ 1.2–1.4 ppm for CH₃, δ 2.6 ppm for CH₂) and chlorophenyl (δ 7.3–7.5 ppm) groups .

Biological Activity

(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved through the reaction of 4-ethylbenzaldehyde with thiosemicarbazide under acidic conditions.

- Acrylonitrile Moiety Introduction : This can be performed via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

- Chlorination : The introduction of the chlorophenyl group is done through halogenation methods.

These synthetic routes allow for the creation of complex derivatives that can be further explored for their biological activities.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study reported IC50 values indicating strong cytotoxic effects against various cancer cell lines, including breast and leukemia cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 5.48 |

| Compound B | HCT116 (Leukemia) | 4.53 |

| This compound | HT29 (Colorectal Cancer) | TBD |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as therapeutic agents in treating infections .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring plays a crucial role in these interactions, likely through hydrogen bonding and π-π stacking interactions with target proteins, leading to modulation of cellular pathways.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in both MCF7 and HCT116 cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds showed varying degrees of effectiveness, highlighting the potential for development into new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile?

- Methodology : The compound can be synthesized via Knoevenagel condensation or coupling reactions. For example, reacting 2-cyanomethylthiazole derivatives with 4-chlorobenzaldehyde derivatives in polar aprotic solvents (e.g., DMF or DMA) using piperidine as a catalyst under reflux (70–90°C). Solvent choice and catalyst loading significantly affect yield; DMF typically provides higher yields (~65–75%) compared to ethanol (~50%) due to improved solubility of intermediates .

- Key Parameters :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMF/DMA | 65–75% |

| Catalyst | Piperidine (0.1–0.3 eq) | – |

| Temperature | 70–90°C | – |

Q. How can spectroscopic techniques confirm the Z-configuration and structural integrity of this acrylonitrile derivative?

- Methodology :

- NMR : The Z-configuration is confirmed by comparing coupling constants () of α,β-unsaturated protons. For Z-isomers, ranges between 10–12 Hz due to restricted rotation, whereas E-isomers exhibit smaller values (~2–4 Hz) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., observed [M+H]⁺ at m/z 351.0532 for C₁₈H₁₄ClN₂S) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry, as demonstrated in analogous (Z)-acrylonitrile derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer activity?

- Methodology :

- Biological Screening : Test against NCI-60 cancer cell lines to determine GI₅₀ values. For example, benzothiazole-acrylonitrile hybrids show GI₅₀ ranges of 0.021–12.2 μM, with potency linked to electron-withdrawing groups (e.g., -Cl) at the 4-position of the phenyl ring .

- Modifications : Introduce substituents (e.g., methoxy, nitro) to the thiazole or phenyl rings to modulate lipophilicity and target binding. A nitro group at the 8-position of a chromenone analog increased potency by 30% in glioblastoma cells .

Q. How can contradictions in bioactivity data across studies be resolved?

- Case Example : A compound with high in vitro potency (GI₅₀ < 1 μM) may show limited therapeutic efficacy in vivo due to poor pharmacokinetics.

- Resolution Strategies :

- Metabolic Stability Assays : Use liver microsomes to assess metabolic degradation.

- Solubility Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) or formulate with cyclodextrins to enhance bioavailability .

- Target Engagement Studies : Confirm mechanism via Western blotting (e.g., reduced histone H3 acetylation in BF1-treated cells despite low viability impact) .

Q. What computational methods are suitable for studying interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to histone acetyltransferases (e.g., GCN5). The thiazole ring and acrylonitrile moiety form hydrogen bonds with catalytic lysine residues .

- Molecular Dynamics (MD) : Run 100-ns MD simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable target-ligand complexes .

- Electrostatic Potential Maps : Analyze with Multiwfn to predict nucleophilic/electrophilic regions influencing reactivity .

Methodological Considerations

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Troubleshooting :

| Issue | Solution |

|---|---|

| Incomplete reaction | Increase reaction time (24→48 h) |

| Side-product formation | Use scavengers (e.g., molecular sieves) |

| Poor solubility | Switch to DMA or DMSO as solvent |

Q. What analytical techniques resolve overlapping signals in ¹H-NMR spectra?

- Approach :

- 2D NMR (COSY, HSQC) : Differentiate protons in crowded regions (e.g., aromatic δ 7.0–8.0 ppm).

- Variable Temperature NMR : Heating to 50°C simplifies spectra by reducing rotational barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.